3-[2-Oxo-2-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]ethyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[2-Oxo-2-[9-(3-phenylpropyl)-2,9-diazaspiro[45]decan-2-yl]ethyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Oxo-2-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]ethyl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[2-Oxo-2-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(3-oxo-3-phenylpropyl)isoindoline-1,3-dione
- 7,9-diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones
Comparison: Compared to similar compounds, 3-[2-Oxo-2-[9-(3-phenylpropyl)-2,9-diazaspiro[45]decan-2-yl]ethyl]-1,3-oxazolidin-2-one is unique due to its specific spirocyclic structure and the presence of both oxazolidinone and diazaspiro moieties
Properties
IUPAC Name |
3-[2-oxo-2-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-20(16-24-14-15-28-21(24)27)25-13-10-22(18-25)9-5-12-23(17-22)11-4-8-19-6-2-1-3-7-19/h1-3,6-7H,4-5,8-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUHHYNILYLSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN3CCOC3=O)CN(C1)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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